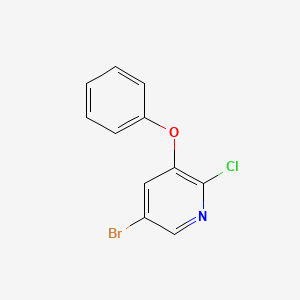

5-Bromo-2-chloro-3-phenoxypyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETAMPBSHSBOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Phenoxypyridine and Its Precursors

Strategic Retrosynthetic Analysis of the 5-Bromo-2-chloro-3-phenoxypyridine Scaffold

A retrosynthetic approach to this compound involves mentally deconstructing the molecule into simpler, more readily available starting materials. amazonaws.com The primary disconnection points are the carbon-oxygen bond of the phenoxy group and the carbon-halogen bonds on the pyridine (B92270) ring.

The most logical disconnection is the ether linkage, which simplifies the target molecule into a phenol (B47542) and a highly functionalized pyridine, specifically 5-bromo-2-chloro-3-halopyridine (where the halo group is a suitable leaving group for nucleophilic aromatic substitution). This key intermediate, 5-bromo-2-chloro-3-fluoropyridine, is a known compound used in organic synthesis. innospk.com

Further deconstruction of the 5-bromo-2-chloro-3-halopyridine intermediate points to a di-halogenated pyridine precursor, such as 5-bromo-2-chloropyridine (B1630664), which would then require selective functionalization at the 3-position. Alternatively, a precursor with existing functionality at the 3-position that can be converted to a phenoxy group could be envisioned. This analysis highlights the critical importance of methods for the regioselective halogenation and functionalization of the pyridine ring.

Synthesis and Functionalization of Polyhalogenated Pyridine Intermediates

The creation of the requisite polyhalogenated pyridine intermediates is central to the successful synthesis of the target molecule. These methods must allow for the precise placement of bromo, chloro, and phenoxy substituents on the pyridine core.

Approaches to 5-Bromo-2-chloropyridine Derivatives

A key building block in the synthesis of this compound is 5-bromo-2-chloropyridine. Several synthetic routes to this and related derivatives have been developed.

Direct C-H halogenation of pyridines, particularly at the 3-position, can be challenging due to the electron-deficient nature of the pyridine ring. chemrxiv.orgnih.gov A novel strategy to overcome this involves the temporary dearomatization of the pyridine ring to form a reactive Zincke imine intermediate. nih.govnsf.gov This one-pot protocol involves a ring-opening, halogenation, and ring-closing sequence that transforms the electron-deficient pyridine into a series of polarized alkenes that readily react with electrophilic halogenating agents like N-halosuccinimides under mild conditions. chemrxiv.orgresearchgate.netnih.gov This method provides a powerful tool for the 3-selective halogenation of a wide range of pyridine precursors. nih.govnsf.gov For instance, 2-substituted pyridines can be effectively halogenated at the 3-position using this methodology. nih.gov

| Precursor Type | Reagents | Key Features |

| Unsubstituted Pyridines | 1. Tf2O, Amine | Ring-opening to Zincke imine |

| 2. N-Halosuccinimide | Regioselective halogenation | |

| 3. NH4OAc, EtOH, Heat | Ring-closing to 3-halopyridine | |

| 3-Substituted Pyridines | 1. Tf2O, Amine | Ring-opening to Zincke imine |

| 2. N-Halosuccinimide, TFA | Halogenation and in situ rearomatization |

This table provides a generalized overview of the Zincke imine halogenation strategy.

Another common approach to synthesizing polyhalogenated pyridines is through nucleophilic displacement reactions on di- or polyhalopyridine precursors. For example, 2,5-dichloropyridine (B42133) can serve as a starting material for obtaining various substituted pyridines. biosynth.comthermofisher.comfishersci.ca It can undergo cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst. fishersci.ca A synthetic method for 5-bromo-2-chloroisonicotinic acid starts from 2,5-dichloropyridine, where a displacement reaction is used to introduce the bromine atom. google.com The synthesis of isomer-free 2,5-dichloropyridine has also been a subject of study, highlighting the importance of this intermediate. google.com

One-step or streamlined multi-step synthetic protocols are highly desirable for industrial applications. A patented method describes a one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755). google.compatsnap.com This process involves an initial bromination reaction catalyzed by hydrogen peroxide in the presence of hydrobromic acid, followed by chlorination of the resulting 5-bromo-2-hydroxypyrimidine (B17364) intermediate with a chlorinating agent like phosphorus oxychloride. google.compatsnap.comchemicalbook.com While this example pertains to a pyrimidine (B1678525), similar strategies are often applicable to pyridine synthesis. For instance, 5-bromo-2-chloropyridine can be synthesized from 5-bromo-2-hydroxypyridine. The synthesis of 5-bromo-2-chloro-3-nitropyridine (B118568) has been achieved from 2-amino-5-bromo-3-nitropyridine. chemicalbook.com

| Starting Material | Step 1: Bromination | Step 2: Chlorination | Overall Yield |

| 2-Hydroxypyrimidine | HBr, H2O2 | POCl3, organic amine | High (Industrial Process) |

| 2-Amino-4-chloropyridine | N-bromosuccinimide | Diazotization, Chlorination | >50% |

This table illustrates examples of multi-step syntheses for halogenated pyridine and pyrimidine derivatives. google.com

Stereocontrolled and Regioselective Introduction of Halogen Atoms on Pyridine Ring

The ability to control the position of halogenation on the pyridine ring is crucial for the synthesis of complex molecules like this compound. The regioselectivity of halogenation is influenced by the electronic properties of the pyridine ring and any existing substituents. youtube.com

Electrophilic aromatic substitution on the electron-deficient pyridine ring is generally difficult and often requires harsh conditions, typically yielding 3-substituted products. nih.gov To achieve greater control and milder reaction conditions, several strategies have been developed:

Pyridine N-oxides: Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. nih.govresearchgate.net This provides a practical route to various 2-halo-substituted pyridines. nih.gov

Directing Groups: The presence of activating groups, such as amino or alkoxy groups, can direct electrophilic halogenation to specific positions.

Metalation-Halogenation: Directed ortho metalation followed by quenching with an electrophilic halogen source is another powerful technique for regioselective halogenation.

Radical Halogenation: Radical reactions are less sensitive to the electronic effects of the ring and can provide different regioselectivities compared to ionic pathways. youtube.com

The development of these regioselective methods is essential for the efficient and controlled synthesis of polyfunctionalized pyridines.

Phenoxy Group Installation via O-Arylation Strategies

The installation of a phenoxy group onto a pyridine ring is a critical transformation in the synthesis of this compound. This can be accomplished through two primary methodologies: nucleophilic aromatic substitution (SNAr) and metal-catalyzed C-O cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Approaches with Phenols

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for forming aryl ethers. wikipedia.org In this context, a phenoxide ion acts as the nucleophile, attacking an electron-deficient pyridine ring and displacing a halide leaving group. youtube.comlibretexts.org The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups and the position of the leaving group. wikipedia.org Pyridines are particularly susceptible to SNAr at the 2- and 4-positions due to the ability of the nitrogen atom to delocalize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

The efficiency of SNAr reactions between phenoxides and halopyridines is significantly influenced by the choice of solvent and base. nih.gov Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly employed as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. wikipedia.orgd-nb.infoacsgcipr.org However, less toxic solvents like ethers (e.g., THF, 2-Me-THF) and even alcohols (e.g., isopropanol, t-butanol) have also been used, particularly when dealing with more reactive substrates. acsgcipr.org

The choice of base is critical for the in situ generation of the phenoxide nucleophile from phenol. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or alkali metal hydroxides (e.g., NaOH, KOH) are often used to ensure complete deprotonation of the phenol. osti.govnumberanalytics.com The selection of the base can also influence the reaction rate and selectivity. For instance, the use of a bulky base might favor attack at a less sterically hindered position on the pyridine ring. numberanalytics.com The interplay between the solvent and base is crucial; for example, the strength of a base can be modulated by the solvent's properties. nih.gov

The following table summarizes the impact of different solvents on SNAr reactions.

| Solvent Type | Examples | Role in SNAr Reactions |

| Dipolar Aprotic | DMSO, DMF, NMP | Enhance nucleophilicity by solvating cations. wikipedia.orgd-nb.infoacsgcipr.org |

| Ethers | THF, 2-Me-THF | Alternative, less toxic solvents for reactive substrates. acsgcipr.org |

| Alcohols | Isopropanol, t-BuOH | Can be used, but may act as nucleophiles themselves. acsgcipr.org |

| Hydrocarbons | Toluene | Occasionally used, sometimes with polar aprotic additives. acsgcipr.org |

In polyhalogenated pyridines, the site of nucleophilic attack is governed by both chemoselectivity (which halogen is displaced) and regioselectivity (at which position the substitution occurs). Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is because the more electronegative halogen (fluorine) polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and stabilizing the transition state. researchgate.net

However, this order can be influenced by other factors such as the position of the halogen on the pyridine ring and the nature of the nucleophile. numberanalytics.com For a substrate like 2-chloro-3,5-dibromopyridine, nucleophilic attack is generally favored at the position most activated by the ring nitrogen. The 2-position in pyridines is highly activated towards nucleophilic attack. wikipedia.org Therefore, in the reaction with a phenoxide, substitution might be expected to occur at the 2-chloro position. However, the relative lability of the C-Br versus C-Cl bond can also play a role. Computational methods, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can help predict the most likely site of attack. wuxiapptec.com The presence of substituents on the pyridine ring can also direct the incoming nucleophile to a specific position. wuxiapptec.comresearchgate.net

The table below outlines the general reactivity of halogens as leaving groups in SNAr reactions.

| Halogen | Reactivity | Rationale |

| Fluorine (F) | Highest | High electronegativity polarizes the C-X bond, making the carbon more electrophilic. researchgate.net |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine. |

| Bromine (Br) | Lower | Weaker C-X bond but less polarizing than chlorine. |

| Iodine (I) | Lowest | Least electronegative, weakest polarization of the C-X bond. |

The mechanism of SNAr reactions has traditionally been depicted as a two-step process involving the formation of a discrete Meisenheimer complex intermediate. libretexts.org In this stepwise mechanism, the nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. libretexts.org

However, recent studies have provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state. researchgate.net Whether a reaction proceeds through a stepwise or concerted pathway can depend on several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. researchgate.net For instance, reactions with highly reactive nucleophiles and good leaving groups may favor a concerted process. Computational studies and kinetic isotope effect experiments are often used to distinguish between these mechanistic pathways. researchgate.net The transition state in a concerted mechanism will have a different geometry and energy profile compared to the intermediates and transition states of a stepwise reaction.

Metal-Catalyzed C-O Cross-Coupling Methodologies (e.g., Ullmann-type reactions)

An alternative to SNAr for the formation of the C-O bond in this compound is the use of metal-catalyzed cross-coupling reactions. The most prominent of these is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. wikipedia.orgwikipedia.org

Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.orgnih.gov These often involve the use of copper catalysts in combination with various ligands. nih.gov

A notable development in this area is the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a heterogeneous and magnetically recoverable catalyst for C-O cross-coupling reactions. mdpi.comresearchgate.nettheiet.org These nanoparticles offer a large surface area for the reaction to occur and can be easily separated from the reaction mixture using an external magnet, allowing for their reuse. mdpi.comresearchgate.net The catalytic cycle for copper-catalyzed O-arylation is believed to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired aryl ether and regenerate the copper(I) species. wikipedia.org Copper ferrite nanoparticles have shown high catalytic activity and stability in various organic transformations. mdpi.comtheiet.org

The following table details the properties and applications of copper ferrite nanoparticles.

| Property | Description | Reference |

| Catalytic Activity | Effective in C-O bond formation and other organic reactions. | mdpi.comresearchgate.net |

| Recoverability | Can be separated using an external magnet for reuse. | mdpi.comresearchgate.net |

| Stability | Maintains crystal structure and activity over multiple cycles. | mdpi.com |

| Surface Area | Nanoparticle form provides a large surface area for catalysis. | mdpi.comtheiet.org |

Tandem and One-Pot Synthetic Protocols for Complex Pyridine Architectures

Base-Regulated Tunable Synthesis in Pyridobenzoxazinone and Pyridobenzoxazine Formation

A significant breakthrough in the synthesis of fused pyridine heterocycles is the development of base-regulated tunable protocols. These methods allow for the selective synthesis of different product classes from the same set of starting materials, simply by altering the base used in the reaction. This high degree of control is exemplified in the synthesis of pyridobenzoxazinones and pyridobenzoxazines.

Research has demonstrated a one-pot protocol that can be selectively tuned to produce either pyridobenzoxazinones or pyridobenzoxazines. researchgate.net The reaction pathway is critically dependent on the choice of base, which directs the sequence of bond-forming events. researchgate.net The formation of pyridobenzoxazines is achieved through a sequence of successive intermolecular nucleophilic aromatic substitution (SNAr) reactions, specifically an initial O-arylation followed by a subsequent N-arylation. researchgate.net

While the specific use of this compound as a substrate in the published literature on this exact base-regulated tunable synthesis of pyridobenzoxazinones and pyridobenzoxazines is not explicitly detailed in the primary abstracts, the structural motifs of the reactants involved strongly suggest its potential as a viable precursor. The core of this methodology involves the reaction of a substituted 2-chloropyridine (B119429) with an aminophenol, where the base dictates the ultimate cyclization pathway.

The hypothetical reaction of this compound with an aminophenol under these base-regulated conditions would proceed as follows:

O-Arylation: The first step would involve the nucleophilic attack of the hydroxyl group of the aminophenol on the 2-position of the pyridine ring, displacing the chloride. This SNAr reaction would be facilitated by a suitable base.

N-Arylation: Following the initial O-arylation, a stronger base could then promote the intramolecular N-arylation, where the amino group of the aminophenol attacks the adjacent carbon atom on the pyridine ring, leading to the formation of the fused pyridobenzoxazine ring system. The bromo and phenoxy substituents on the pyridine ring would remain as key functionalities on the final product, available for further chemical modification.

The ability to control the outcome of the reaction to favor the formation of pyridobenzoxazines over pyridobenzoxazinones by simply selecting the appropriate base represents a highly efficient and atom-economical approach to generating molecular complexity. researchgate.net

Table 1: Hypothetical Reaction Parameters for the Base-Regulated Synthesis of a Pyridobenzoxazine from this compound

| Parameter | Condition | Purpose |

| Pyridine Substrate | This compound | Provides the core pyridine structure and key functional groups. |

| Co-reactant | Substituted Aminophenol | Acts as the nucleophile for both O- and N-arylation. |

| Base (for O-arylation) | e.g., K2CO3 | Facilitates the initial intermolecular SNAr reaction. |

| Base (for N-arylation) | e.g., Cs2CO3 or other strong base | Promotes the subsequent intramolecular SNAr cyclization. |

| Solvent | e.g., DMF, Dioxane | Aprotic polar solvent to facilitate SNAr reactions. |

| Temperature | Elevated temperatures | To overcome the activation energy for the SNAr reactions. |

Mechanistic Investigations of Chemical Transformations Involving the 5 Bromo 2 Chloro 3 Phenoxypyridine Framework

Unraveling Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-poor aromatic rings like pyridine (B92270). The mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy, anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction's feasibility and regiochemical outcome. stackexchange.com

In the 5-bromo-2-chloro-3-phenoxypyridine molecule, a nucleophile can potentially attack the carbon atom at either the C-2 (ortho to nitrogen) or C-5 (meta to nitrogen) position, leading to the displacement of a chloride or bromide ion, respectively.

Regioselectivity refers to the preference for attack at one position over another.

Chemoselectivity refers to the preferential displacement of one halogen over the other.

For pyridine systems, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comquora.com Attack at the meta position (C3, C5) does not allow for this delocalization onto the nitrogen, resulting in a less stable intermediate and a slower reaction rate. stackexchange.com Consequently, for this compound, nucleophilic attack is electronically favored at the C-2 position.

However, under uncatalyzed, thermal conditions, a reversal in chemoselectivity can be observed. For the analogous compound 5-bromo-2-chloro-3-fluoropyridine, amination under neat conditions (without a palladium catalyst) results in the preferential substitution of the chloride at the C-2 position, while palladium-catalyzed amination exclusively targets the bromide at the C-5 position. nih.gov This indicates that the reaction conditions are critical in dictating the site of substitution.

The ultimate site of substitution is determined by a balance of electronic and steric factors. rsc.org

Electronic Effects: The primary electronic effect is the activation of the C-2 position by the pyridine nitrogen, which lowers the energy of the transition state for nucleophilic attack at this site. quora.com The electron-withdrawing nature of the nitrogen makes the ortho and para carbons more electrophilic and stabilizes the resulting anionic intermediate. stackexchange.com The phenoxy group at C-3, being an electron-donating group by resonance, can further influence the electron density of the ring, though the effect of the ring nitrogen is generally dominant in directing nucleophilic attack.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms that can impede the approach of a nucleophile. quora.comnumberanalytics.com In this molecule, the bulky phenoxy group at C-3 creates steric congestion around the C-2 position. Similarly, the bromine atom at C-5 and the chlorine atom at C-2 contribute to local steric hindrance. The larger size of the incoming nucleophile can amplify these steric repulsions, potentially making an attack at the more sterically accessible position more favorable, even if it is electronically less activated. libretexts.org

The interplay between these effects is summarized in the table below. While electronics strongly favor C-2, significant steric hindrance from the C-3 phenoxy group could potentially direct some nucleophiles toward the C-5 position. Computational models that calculate Lowest Unoccupied Molecular Orbital (LUMO) energies and molecular electrostatic potential (ESP) maps are often used to predict the most likely site of attack by quantifying these combined influences. chemrxiv.orgwuxiapptec.com

| Position | Electronic Influence | Steric Influence | Predicted SNAr Reactivity |

| C-2 | Activated by ring nitrogen; stabilized intermediate. stackexchange.comquora.com | Hindered by adjacent C-3 phenoxy group. numberanalytics.com | Highly favored electronically, but may be sterically impeded. |

| C-5 | Not activated by ring nitrogen (meta position). stackexchange.com | Less hindered than C-2, but adjacent to a large bromine atom. | Electronically disfavored, but may react if C-2 is sterically blocked. |

Kinetic and Thermodynamic Aspects of SNAr Reactions

Kinetic and thermodynamic studies provide deep insight into the reaction mechanism. For most SNAr reactions, the first step—the nucleophilic attack to form the Meisenheimer complex—is the slowest and therefore the rate-determining step. researchgate.netnih.gov The subsequent loss of the leaving group to restore aromaticity is typically fast.

Evidence for a rate-determining nucleophilic attack comes from the "element effect," where the reactivity of halides often follows the order F > Cl > Br > I. This is the reverse of their leaving group ability and instead reflects the strength of the carbon-halogen bond being broken, indicating that C-X bond cleavage is not part of the slow step. psu.edu Kinetic studies on bromopyridines with various nucleophiles have been performed to quantify these reaction rates. acs.org

The reaction's progress can be described by an energy profile. The transition state leading to the more stable Meisenheimer complex will have a lower activation energy and thus form faster, dictating the kinetic product. Given the electronic stabilization at C-2, the intermediate formed by attack at this position is expected to be lower in energy.

Brønsted-type plots, which correlate the logarithm of the reaction rate constant with the pKa of a series of related nucleophiles, are a powerful tool for mechanistic analysis. frontiersin.org A linear relationship with a slope (βnuc) between 0 and 1 suggests that the nucleophilic attack is rate-limiting, with the magnitude of βnuc reflecting the degree of bond formation in the transition state. researchgate.netfrontiersin.org While the two-step mechanism is common, recent investigations have provided evidence that some SNAr reactions may proceed through a single, concerted step where bond formation and bond cleavage occur simultaneously. researchgate.net

Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For substrates like this compound, these reactions offer an alternative and often complementary reactivity pattern to SNAr.

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of a low-valent palladium species, typically Pd(0), into the carbon-halogen bond of the substrate. youtube.com This step is frequently the rate-determining and selectivity-determining step of the entire cycle. chemrxiv.org In this process, the palladium center is oxidized (usually from Pd(0) to Pd(II)) and its coordination number increases as it inserts into the C-X bond. wikipedia.org

For this compound, the palladium catalyst must select between the C-Cl bond at C-2 and the C-Br bond at C-5. In general, the rate of oxidative addition correlates inversely with the carbon-halogen bond strength, leading to a typical reactivity trend of C-I > C-Br > C-OTf > C-Cl. csbsju.edu Based on this trend alone, selective oxidative addition would be expected at the weaker C-Br bond at the C-5 position. researchgate.net

However, two distinct mechanistic pathways for oxidative addition can operate: a concerted mechanism and a polar, SNAr-like mechanism. chemrxiv.orgresearchgate.netresearchgate.net

The concerted mechanism is a three-centered process common for aryl bromides and iodides.

The SNAr-type mechanism involves a nucleophilic displacement and is often favored for 2-halopyridines, where the ring nitrogen can stabilize the transition state. chemrxiv.orgresearchgate.net

This mechanistic duality means that the C-2 chloride, while part of a stronger bond, can be activated toward oxidative addition via the polar pathway, creating a complex competition between the two sites. chemrxiv.org

The choice between oxidative addition at C-2 (C-Cl) versus C-5 (C-Br) can be profoundly influenced and controlled by the ligands coordinated to the palladium center. nih.gov Ligands modify the steric and electronic properties of the catalyst, which in turn dictates its preferred reaction pathway and site of attack. nih.govacs.org

Ligand Effects:

Steric Hindrance: Large, bulky ligands (e.g., tri-tert-butylphosphine) can prevent the catalyst from accessing a sterically congested site on the substrate.

Electronic Properties: Electron-donating ligands make the palladium center more electron-rich and nucleophilic, which generally accelerates oxidative addition. acs.org This increased reactivity can be harnessed to activate stronger bonds like C-Cl.

By carefully selecting the palladium precursor and the ancillary ligands, chemists can often reverse the "innate" chemoselectivity. For instance, while standard catalysts might favor the C-Br bond, a system with a highly electron-donating, sterically demanding N-heterocyclic carbene (NHC) or phosphine (B1218219) ligand might preferentially activate the C-Cl bond at the electronically distinct C-2 position. uwindsor.ca This ligand-controlled regioselectivity is a powerful strategy in modern synthesis, allowing for the selective functionalization of polyhalogenated heterocycles. nih.gov Studies on dihalopyridines have shown that monoligated Pd(0) species can favor reaction at sites distal to the nitrogen, whereas bis-ligated species may prefer the nitrogen-adjacent position via a displacement mechanism. chemrxiv.org

The table below outlines the factors influencing site-selectivity in palladium-catalyzed reactions.

| Position | Bond Type | Intrinsic Reactivity (Bond Strength) | Mechanistic Considerations | Ligand-Controlled Outcome |

| C-2 | C-Cl | Less reactive (stronger bond). csbsju.edu | Can be activated via polar SNAr-type oxidative addition due to proximity to nitrogen. chemrxiv.orgresearchgate.net | Can be favored by specific electron-rich, bulky ligands that promote the SNAr-type pathway. uwindsor.ca |

| C-5 | C-Br | More reactive (weaker bond). csbsju.eduresearchgate.net | Generally reacts via a concerted oxidative addition mechanism. | Favored by default with many common palladium catalysts. |

Ligand Design and Its Impact on Catalytic Cycles

In transition metal-catalyzed cross-coupling reactions involving substrates like this compound, the choice of ligand is paramount. The ligand coordinates to the metal center, modifying its steric and electronic properties, which in turn dictates the catalyst's activity, selectivity, and stability. For dihaloheteroarenes, ligands can decisively influence which C-X bond undergoes oxidative addition, a key step in the catalytic cycle.

The reactivity of C-X bonds in palladium-catalyzed cross-coupling typically follows the order C-I > C-Br > C-Cl. For this compound, this trend suggests that the C-Br bond at the 5-position would preferentially react over the C-Cl bond at the 2-position. However, this innate selectivity can be modulated or even inverted by strategic ligand selection. nih.gov

Key Ligand Classes and Their Effects:

N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes, SIPr) are strong σ-donors that form robust bonds with metal centers. nih.gov They have proven effective in palladium- and nickel-catalyzed couplings of aryl chlorides. In the context of dihalopyridines, Pd/NHC systems have been shown to invert the "natural" selectivity, promoting reaction at an otherwise less reactive site. nih.gov For instance, a Pd/IPr catalyst promotes C4-selective coupling of 2,4-dichloropyridine, overriding the typical preference for the C2 position. nih.gov This suggests that an NHC ligand could be employed to selectively target the C-Cl bond of this compound.

Diphosphine Ligands: Chelating diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely used. However, their impact on selectivity can differ significantly from monophosphine ligands. In some systems, dppf promotes conventional selectivity, reacting at the most reactive C-X bond. nih.gov

The impact of different ligand types on cross-coupling reactions involving halogenated pyridines is summarized in the table below.

| Ligand Type | Representative Examples | General Impact on Catalytic Cycles of Halopyridines |

| Bulky Monophosphines | SPhos, XPhos, P(t-Bu)₃ | Increases reaction rates, improves catalyst stability, enables coupling of less reactive aryl chlorides. harvard.edu |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IMes | Strong σ-donors, form stable catalysts, can invert innate regioselectivity in dihalopyridines. nih.gov |

| Diphosphines | dppf, BINAP | Often promote "conventional" selectivity, can prevent generation of inactive dimers. nih.govnih.gov |

| Rigid N-based Ligands | Bathophenanthroline | Used in nickel-catalyzed cross-electrophile coupling of 2-chloropyridines. nih.gov |

Catalyst Stability and Deactivation Pathways in Cross-Coupling

Catalyst stability is a critical factor in the efficiency of cross-coupling reactions. Deactivation pathways reduce the catalyst's turnover number and can lead to incomplete reactions and low yields. For substrates like this compound, the electron-deficient nature of the pyridine ring and the reaction conditions can contribute to catalyst instability.

Common deactivation mechanisms include:

Formation of Inactive Dimers or Aggregates: In nickel-catalyzed Suzuki-Miyaura coupling, a key deactivation pathway involves the dimerization of the nickel(II) aryl intermediate, rendering the catalyst inactive. chemrxiv.org Similar processes can occur with palladium catalysts, where phosphine-bridged dimers or palladium black can form, particularly at low ligand concentrations or high temperatures. wiley-vch.de Bulky ligands that prevent the formation of bridged dimers can enhance catalyst longevity. nih.gov

Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures, leading to loss of the active catalytic species. mdpi.com The choice of a robust ligand, such as an NHC or a sterically protected phosphine, is crucial for reactions requiring high temperatures.

Reaction with Substrate or Reagents: The pyridine nitrogen in the substrate is a Lewis basic site that can potentially coordinate to the metal center, especially if the catalyst is coordinatively unsaturated. This can sometimes lead to catalyst inhibition or the promotion of undesired side reactions.

Strategies to mitigate these deactivation pathways are essential for developing robust catalytic systems.

| Deactivation Pathway | Description | Mitigation Strategy |

| Dimerization/Aggregation | Active monomeric catalyst species form inactive dimers or larger metallic aggregates (e.g., Pd black). chemrxiv.orgwiley-vch.de | Use of bulky ligands (e.g., Buchwald phosphines, NHCs) to sterically hinder aggregation. nih.gov |

| Ligand Degradation | Oxidation or cleavage of the ligand, particularly phosphines, under harsh reaction conditions. mdpi.com | Employing air-stable pre-catalysts and robust, sterically hindered ligands; maintaining inert reaction atmosphere. |

| Competitive Binding | The pyridine nitrogen or other functional groups on the substrate or in the mixture bind to the catalyst, inhibiting its activity. | Use of ligands with high affinity for the metal center; addition of Lewis acids to coordinate with the pyridine nitrogen. nih.gov |

| β-Hydride Elimination | For sp³-hybridized coupling partners, β-hydride elimination from the organometallic intermediate can compete with reductive elimination. acs.org | Selection of ligands that accelerate reductive elimination over β-hydride elimination. |

Other Advanced Mechanistic Pathways (e.g., C-H Activation, Dearomatization)

Beyond traditional cross-coupling at the C-X bonds, the this compound framework can potentially undergo other advanced transformations, such as direct C-H activation or dearomatization of the pyridine ring.

C-H Activation:

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates. acsgcipr.org For the this compound framework, the C-H bonds at the C-4 and C-6 positions, as well as those on the phenoxy ring, are potential sites for activation. The regioselectivity of such reactions is governed by a combination of steric and electronic factors.

Mechanism: Palladium-catalyzed C-H activation on pyridine rings often proceeds through a concerted metalation-deprotonation (CMD) mechanism. rsc.org In this pathway, a ligand on the palladium center, frequently a carboxylate or carbonate, assists in abstracting the proton as the C-Pd bond is formed. researchgate.netnih.gov The pyridine nitrogen can act as a directing group, facilitating the cyclometalation required for C-H activation at the adjacent C-6 position. rsc.org

Regioselectivity: The electronic nature of the pyridine ring heavily influences which C-H bond is most acidic and thus most susceptible to activation. Electron-withdrawing groups, such as the halogens on the target molecule, increase the acidity of the ring's C-H bonds, potentially facilitating their activation. nih.gov The phenoxy group at C-3 may direct ortho-C-H activation on the phenyl ring.

Dearomatization:

Dearomatization reactions convert flat aromatic compounds into three-dimensional, partially or fully saturated structures, providing access to valuable building blocks. rsc.org The pyridine ring of this compound could be a substrate for such transformations, although its electron-deficient nature necessitates specific activation strategies.

Mechanism: A common strategy for pyridine dearomatization involves activation of the pyridine nitrogen, for example, by forming an N-acyl or N-alkyl pyridinium (B92312) salt. This activation enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack at the C-2, C-4, or C-6 positions. nih.govnih.govmdpi.com Subsequent reaction steps can lead to the formation of dihydropyridines or tetrahydropyridines. Alternatively, transition-metal-catalyzed methods, such as copper-catalyzed hydrosilylation, can achieve dearomatization under milder conditions without pre-activation of the substrate. acs.org

Regioselectivity: The position of nucleophilic attack is highly dependent on the substituents present on the pyridine ring. mdpi.com For the this compound framework, the electronic influence of the halogens and the phenoxy group would direct the regiochemical outcome of any dearomatizing nucleophilic addition.

| Advanced Pathway | Mechanistic Principle | Potential Transformation of the this compound Framework |

| C-H Activation | Transition metal-catalyzed cleavage and functionalization of a C-H bond, often via a concerted metalation-deprotonation (CMD) mechanism. rsc.orgnih.gov | Arylation or alkylation at C-4 or C-6 positions of the pyridine ring, or at the ortho position of the phenoxy group. |

| Dearomatization | Reduction of the aromatic pyridine ring to a di- or tetrahydropyridine. Typically requires activation of the pyridine nitrogen or a metal catalyst. nih.govacs.org | Formation of substituted dihydropyridines via nucleophilic addition to an activated pyridinium intermediate. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Elucidation

There are no specific DFT or Ab Initio studies available in the reviewed literature for 5-Bromo-2-chloro-3-phenoxypyridine. Theoretical investigations on similar molecules, such as halogenated pyrimidines and brominated diphenyl ethers, have demonstrated the power of these methods in elucidating electronic structure and reactivity. For instance, DFT has been effectively used to study the inductive and resonance effects of halogen substituents on aromatic rings, providing insights into their chemical behavior. However, without direct application to this compound, any discussion remains general.

The mapping of reaction pathways and the characterization of transition states are fundamental applications of DFT. This analysis provides critical information on the energy barriers and the step-by-step mechanism of chemical reactions. For a molecule like this compound, this could involve studying nucleophilic substitution at the chloro- or bromo-substituted positions or reactions involving the phenoxy group. Regrettably, no such specific computational studies have been reported for this compound.

The presence of multiple reactive sites on this compound (the bromine and chlorine atoms, and various positions on the pyridine (B92270) and phenyl rings) makes the study of site-selectivity and regioselectivity particularly important. Computational methods are indispensable for predicting the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable sites for electrophilic and nucleophilic attack, respectively. While FMO analysis has been applied to a wide range of organic molecules to explain their reactivity, no such data has been published for this compound.

Calculating the energy profiles and activation energies for potential reaction pathways provides a quantitative measure of reaction feasibility. This would allow for a comparison of the likelihood of different reactions occurring on this compound. The absence of such computational data precludes a detailed discussion on its kinetic and thermodynamic reaction preferences.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map reveals electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, an MEP analysis would highlight the electrostatic characteristics of the halogen atoms, the nitrogen atom of the pyridine ring, and the phenoxy group. However, no MEP surface analysis for this specific compound is available in the current body of scientific literature.

Computational Assessment of Site-Selectivity and Regioselectivity

Molecular Dynamics Simulations for Reaction Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules over time. For this compound, MD simulations could provide insights into how its structure and reactivity are influenced by different solvent environments. This is particularly important for understanding reaction dynamics in solution. At present, no molecular dynamics simulation studies have been published that specifically focus on this compound.

In Silico Approaches for Reaction Discovery and Optimization

The application of computational and theoretical chemistry provides powerful tools for accelerating the discovery of novel reactions and optimizing existing synthetic routes for complex molecules like this compound. While specific in silico studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to substituted pyridines and related heterocyclic systems. These approaches allow for the prediction of reactivity, the elucidation of reaction mechanisms, and the systematic optimization of reaction conditions, thereby reducing the need for extensive empirical experimentation.

In silico reaction discovery for pyridine derivatives often involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to understand the electronic properties of the molecule. researchgate.netnih.gov These calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for designing new synthetic transformations. For a molecule like this compound, DFT can be used to calculate the electron density at each position of the pyridine ring, providing insights into its reactivity towards various reagents. researchgate.net The electron-withdrawing effects of the bromine and chlorine atoms, combined with the electronic influence of the phenoxy group, create a unique reactivity profile that can be systematically explored using computational methods.

Furthermore, computational approaches are instrumental in optimizing reaction conditions. Machine learning algorithms, trained on large datasets of chemical reactions, can predict the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a desired transformation. beilstein-journals.orgnih.gov These models can identify complex relationships between reaction inputs and outcomes that may not be apparent from chemical intuition alone. For the synthesis of this compound or its further functionalization, machine learning could be employed to screen a vast parameter space and identify the most efficient reaction conditions. nih.govchemrxiv.org

Theoretical studies on the reaction mechanisms of halopyridines provide a foundation for understanding and predicting the behavior of this compound in various chemical environments. nih.govabertay.ac.uk For instance, computational modeling of nucleophilic aromatic substitution (SNAr) reactions on related halopyridines has elucidated the role of the pyridine nitrogen in activating the ring towards substitution. nih.gov Such studies can predict the relative reactivity of the chloro and bromo substituents in this compound, guiding the selective synthesis of its derivatives.

The following data tables illustrate the types of computational data that are typically generated in such studies for substituted pyridine derivatives. While this data is not specific to this compound, it demonstrates the predictive power of these computational methods.

Table 1: Predicted Nucleophilicity of Substituted Pyridines using DFT

This table, adapted from a study on substituted pyridines, showcases how DFT calculations can be used to predict the nucleophilic character of various pyridine derivatives. ias.ac.in A higher nucleophilicity index generally indicates a greater reactivity towards electrophiles.

| Compound | Substituent | Calculated Nucleophilicity Index (eV) |

| Pyridine | -H | 3.05 |

| 4-Methylpyridine | 4-CH₃ | 3.21 |

| 4-Methoxypyridine | 4-OCH₃ | 3.35 |

| 4-Nitropyridine | 4-NO₂ | 2.54 |

| 4-Chloropyridine | 4-Cl | 2.89 |

Table 2: Computationally Predicted Reaction Barriers for Halopyridine Substitution

This table provides hypothetical reaction energy barriers for the nucleophilic substitution of a generic halopyridine, illustrating how computational chemistry can be used to compare the feasibility of different reaction pathways. nih.gov Lower energy barriers indicate a more favorable reaction.

| Reaction | Halogen | Nucleophile | Calculated Activation Energy (kcal/mol) |

| 2-Halopyridine Substitution | Cl | CH₃O⁻ | 15.2 |

| 2-Halopyridine Substitution | Br | CH₃O⁻ | 14.5 |

| 4-Halopyridine Substitution | Cl | CH₃O⁻ | 13.8 |

| 4-Halopyridine Substitution | Br | CH₃O⁻ | 13.1 |

These examples underscore the potential of in silico approaches to guide the synthesis and functionalization of this compound, even in the absence of direct experimental studies. By leveraging the power of computational chemistry and machine learning, researchers can accelerate the development of novel and efficient synthetic methodologies for this and other complex heterocyclic compounds. beilstein-journals.orgrsc.org

Derivatization and Further Synthetic Transformations of 5 Bromo 2 Chloro 3 Phenoxypyridine

Selective Functionalization at Halogen Centers (Bromine and Chlorine)

The differential reactivity of the bromine and chlorine substituents on the pyridine (B92270) ring is a key feature that enables selective functionalization. This allows for a stepwise introduction of different groups, providing a powerful tool for the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net These reactions have been successfully applied to halogenated pyridines, including those with structures analogous to 5-Bromo-2-chloro-3-phenoxypyridine.

Suzuki-Miyaura Coupling: This reaction has become a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.govlibretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide, catalyzed by a palladium complex. libretexts.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org This differential reactivity is crucial for selective cross-coupling on dihalogenated substrates. For instance, in related dihalopyridines, the Suzuki-Miyaura reaction can be performed selectively at the more reactive bromine position while leaving the chlorine atom intact for subsequent transformations. researchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high selectivity and yields. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halogen is a key determinant for selectivity. The Sonogashira coupling generally proceeds more readily with bromides than with chlorides, allowing for selective alkynylation at the 5-position of a 5-bromo-2-chloropyridine (B1630664) derivative. soton.ac.uk Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wiley-vch.de This reaction provides a direct method for the arylation or vinylation of alkenes. The relative reactivity of C-Br versus C-Cl bonds in the Heck reaction also favors the transformation at the more labile C-Br bond, enabling chemoselective functionalization.

Table 1: Overview of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Forms C(sp²)–C(sp²) bonds. Generally, reactivity is I > Br > Cl. libretexts.orgnih.gov |

| Sonogashira | Terminal alkynes | Forms C(sp²)–C(sp) bonds. Typically uses Pd and Cu(I) catalysts. libretexts.orgorganic-chemistry.orgsoton.ac.uk |

| Heck | Alkenes | Forms C(sp²)–C(sp²) bonds. Reactivity is generally I > Br > Cl. wiley-vch.de |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance. libretexts.org In the context of dihalogenated pyridines, the Buchwald-Hartwig amination can be performed with high chemoselectivity. Studies on analogous compounds like 5-bromo-2-chloropyridine have shown that amination occurs preferentially at the 5-position (the site of the bromine atom) when using specific palladium-ligand systems, such as those based on Xantphos. researchgate.net This selectivity allows for the introduction of an amino group at the C5-position while retaining the chlorine atom at the C2-position for further synthetic manipulations. The choice of the palladium catalyst, ligand, and base is crucial for controlling the regioselectivity of the amination. libretexts.orgresearchgate.net

Table 2: Buchwald-Hartwig Amination on a Dihalopyridine Model

| Substrate | Amine | Catalyst System | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Secondary Amines, Primary Anilines | Pd₂(dba)₃, Xantphos | 5-Amino-2-chloropyridine derivative | Exclusive substitution at the bromide position | researchgate.net |

Chemoselective Nucleophilic Substitutions

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two different halogen atoms at positions 2 and 5 offers opportunities for chemoselective substitution reactions.

In nucleophilic aromatic substitution reactions on pyridine rings, the reactivity of a halogen substituent is influenced by its position. Halogens at the 2- and 4-positions are generally more activated towards nucleophilic attack than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.

Therefore, in this compound, the chlorine atom at the 2-position is expected to be more susceptible to nucleophilic substitution than the bromine atom at the 5-position. This difference in reactivity allows for the selective displacement of the chlorine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, while leaving the bromine atom untouched. This orthogonal reactivity provides a strategic advantage for the synthesis of complex pyridine derivatives. For instance, a nucleophile can be introduced at the C2-position, followed by a palladium-catalyzed cross-coupling reaction at the C5-position.

It has been observed in similar systems, like 5-bromo-2-chloro-3-fluoropyridine, that under conditions devoid of a palladium catalyst, a reversal of chemoselectivity can occur, with nucleophilic substitution taking place at the 2-chloro position. researchgate.netresearchgate.net

Modifications of the Phenoxy Moiety

Furthermore, cleavage of the ether linkage is a potential transformation, which would yield 5-bromo-2-chloro-3-hydroxypyridine. This pyridinol derivative could then serve as a precursor for the synthesis of other ether or ester derivatives at the 3-position.

Functionalization of the Phenyl Ring (e.g., electrophilic substitution)

The phenoxy group in this compound is an ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. This is due to the electron-donating nature of the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. However, the steric bulk of the 5-bromo-2-chloro-pyridyl moiety can influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered para-position.

Common electrophilic substitution reactions that could be applied to the phenyl ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid unwanted side reactions on the pyridine ring.

Table 1: Potential Electrophilic Substitution Reactions on the Phenyl Ring

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-2-chloro-3-(4-nitrophenoxy)pyridine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-chloro-3-(4-bromophenoxy)pyridine |

| Sulfonation | Fuming H₂SO₄ | 4-((5-Bromo-2-chloropyridin-3-yl)oxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 1-(4-((5-Bromo-2-chloropyridin-3-yl)oxy)phenyl)ethan-1-one |

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under forcing conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The cleavage of aryl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the cleavage is expected to occur at the alkyl-oxygen bond (in this case, the pyridyl-oxygen bond is considered the aryl-oxygen bond), leading to the formation of a phenol (B47542) and a halogenated pyridine. Specifically, the reaction would likely yield 5-bromo-2-chloro-pyridin-3-ol and bromobenzene (B47551) or iodobenzene, depending on the acid used. This is because the carbon-oxygen bond of the pyridine ring has partial double bond character, making it stronger and less susceptible to cleavage.

Table 2: Ether Linkage Cleavage

| Reagent | Conditions | Expected Products |

| HBr (excess) | High temperature | 5-Bromo-2-chloro-pyridin-3-ol and Bromobenzene |

| HI (excess) | High temperature | 5-Bromo-2-chloro-pyridin-3-ol and Iodobenzene |

Pyridine Ring Functionalization at C-H Positions

The direct functionalization of C-H bonds on the pyridine ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the halogen substituents. This generally makes electrophilic substitution on the pyridine ring difficult. quora.comquimicaorganica.orgquora.comyoutube.com However, transition metal-catalyzed C-H activation provides a viable route for derivatization.

Direct C-H Bond Activation and Derivatization

Transition metal-catalyzed C-H activation reactions, often employing palladium, rhodium, or ruthenium catalysts, can be used to functionalize the C-H bonds of the pyridine ring. nih.govresearchgate.net In this compound, the most likely positions for C-H activation are C-4 and C-6. The regioselectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, directing groups can be employed to favor functionalization at a specific position.

Studies on related phenylpyridines have shown that carboxylate-assisted C-H activation can occur, with the reaction rate being influenced by the electronic properties of the substituents. nih.gov For this compound, C-H activation could lead to arylation, alkenylation, or alkylation at the C-4 or C-6 positions, providing access to a diverse range of derivatives. The specific outcomes would depend on the coupling partner used in the reaction.

Table 3: Potential C-H Activation Reactions on the Pyridine Ring

| Reaction Type | Catalyst System | Potential Products |

| Arylation | Pd(OAc)₂ / Ligand | 4-Aryl-5-bromo-2-chloro-3-phenoxypyridine or 6-Aryl-5-bromo-2-chloro-3-phenoxypyridine |

| Alkenylation | [RhCp*Cl₂]₂ / Base | 4-Alkenyl-5-bromo-2-chloro-3-phenoxypyridine or 6-Alkenyl-5-bromo-2-chloro-3-phenoxypyridine |

Advanced Analytical Techniques in Chemical Research

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable tools in modern chemistry for elucidating the structure of novel compounds and for studying the mechanisms of chemical reactions. These methods rely on the interaction of electromagnetic radiation with matter to provide information on molecular structure, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 5-Bromo-2-chloro-3-phenoxypyridine, ¹H NMR and ¹³C NMR would be the primary experiments conducted for its structural confirmation.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the phenoxy group. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the phenoxy group. The coupling patterns between adjacent protons would help in assigning their specific positions on the pyridine ring. The protons of the phenoxy group would likely appear as a set of multiplets in the aromatic region of the spectrum.

Furthermore, NMR spectroscopy is an excellent tool for monitoring the progress of a reaction in real-time. For instance, in a hypothetical synthesis of this compound, one could periodically acquire NMR spectra of the reaction mixture to observe the disappearance of starting material signals and the appearance of product signals, thereby optimizing reaction conditions.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H-4 | Data not available | Data not available | Data not available |

| Pyridine H-6 | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | Data not available |

| Pyridine C-3 | Data not available |

| Pyridine C-4 | Data not available |

| Pyridine C-5 | Data not available |

| Pyridine C-6 | Data not available |

Mass Spectrometry (MS) for Reaction Component Identification and Purity Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.

For this compound, a low-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion, which would be a strong indicator of the presence of these halogens in the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound and distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum would offer clues about the structure of the molecule. For example, the loss of the phenoxy group or the halogen atoms would result in specific fragment ions, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.

In the hypothetical IR spectrum of this compound, one would expect to see characteristic absorption bands for the C-Br, C-Cl, C-O-C (ether), and aromatic C-H and C=C bonds. The positions of these bands would provide evidence for the presence of the pyridine and phenoxy moieties.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule. The vibrational frequencies observed in both IR and Raman spectra could be compared with theoretical calculations to perform a detailed vibrational analysis, leading to a more complete understanding of the molecular structure and bonding.

During a chemical reaction, IR and Raman spectroscopy can be used to monitor the transformation of functional groups. For instance, in the synthesis of this compound, one could track the disappearance of the vibrational bands of the starting materials and the emergence of the characteristic bands of the product.

Chromatographic Techniques for Reaction Monitoring, Separation, and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used in chemical research for monitoring the progress of reactions, assessing the purity of products, and for the purification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Progress

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds.

Assuming this compound is sufficiently volatile, GC-MS would be an excellent method for its analysis. In a hypothetical GC-MS analysis, the compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound would then be introduced into the mass spectrometer, which would provide its mass spectrum, confirming its identity.

GC-MS is particularly useful for monitoring the progress of a reaction. By taking aliquots of a reaction mixture at different time points and analyzing them by GC-MS, one can determine the relative amounts of starting materials, intermediates, and products, thus providing valuable kinetic information about the reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is suitable for a wide range of compounds, including those that are not volatile or are thermally unstable.

For a compound like this compound, a reversed-phase HPLC method would likely be developed for its analysis. In this method, the compound would be separated on a non-polar stationary phase using a polar mobile phase. The retention time of the compound would be a characteristic property that could be used for its identification.

HPLC is an invaluable tool for assessing the purity of a synthesized compound. A pure compound should ideally show a single peak in its HPLC chromatogram. The presence of multiple peaks would indicate the presence of impurities. By integrating the areas of the peaks, one can quantify the purity of the sample.

Similar to GC-MS, HPLC can be used to monitor the progress of a reaction by analyzing the composition of the reaction mixture over time. This allows for the optimization of reaction conditions to maximize the yield and purity of the desired product.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination of this compound

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for the compound this compound. cam.ac.ukresearchgate.net Consequently, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, bond lengths, and bond angles, remains uncharacterized and unpublished in peer-reviewed sources.

While crystallographic data exists for structurally related pyridine derivatives, this information is not directly applicable to this compound due to the unique electronic and steric influences of the bromo, chloro, and phenoxy substituents on the pyridine ring. researchgate.net The precise arrangement of atoms and molecules in the crystal lattice, which dictates the material's physical properties, can only be definitively determined through experimental X-ray analysis of a suitable single crystal of the compound itself.

Without experimental data, it is not possible to provide the requested detailed research findings or interactive data tables on the crystal structure of this compound.

Green Chemistry Principles in 5 Bromo 2 Chloro 3 Phenoxypyridine Research

Atom Economy and Reaction Efficiency Optimization

Atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. In the synthesis of 5-Bromo-2-chloro-3-phenoxypyridine, this principle guides the selection of reaction pathways that are inherently more efficient and generate minimal waste.

One strategy to enhance atom economy is the development of one-pot synthesis methods. For instance, a one-step synthesis for the related compound 5-bromo-2-chloropyrimidine (B32469) has been reported, which significantly simplifies the production process and boosts efficiency. google.com This approach, starting from 2-hydroxypyrimidine (B189755) and hydrobromic acid with hydrogen peroxide as a catalyst, followed by reaction with a chlorinating agent, streamlines the synthesis and improves the utilization of the bromine element by over 100% compared to traditional methods. google.com Such a strategy, if adapted for this compound, would represent a significant leap forward in sustainable production.

The choice of reagents also plays a critical role. Traditional bromination reactions often utilize elemental bromine in solvents like glacial acetic acid, which leads to low bromine utilization and the release of hazardous vapors. google.com Alternative brominating agents are therefore being explored. For the synthesis of 5-bromo-2-hydroxypyrimidine (B17364), a potential precursor, tribromopyridine has been used as a brominating reagent to avoid the use of the more toxic elemental bromine. chemicalbook.com

Table 1: Comparison of Bromination Reagents in Pyridine (B92270) Synthesis

| Reagent System | Advantages | Disadvantages | Relevance to Green Chemistry |

| Elemental Bromine/Acetic Acid | Readily available | Low atom economy, hazardous vapors, corrosive. google.com | Poor |

| Hydrogen Peroxide/Hydrobromic Acid | Higher bromine utilization, simplified process. google.com | Requires careful control of reaction conditions. | Good |

| Tribromopyridine | Avoids use of highly toxic elemental bromine. chemicalbook.com | May be a more complex reagent to prepare. | Good |

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer, more environmentally benign solvents, and ideally, the minimization or elimination of solvents altogether.

In the synthesis of pyridine derivatives, a range of solvents has been employed, including toluene, acetonitrile, and dimethylformamide (DMF). chemicalbook.comrsc.org While effective for dissolving reactants and facilitating reactions, these traditional solvents often pose environmental and health risks. The trend is now moving towards greener alternatives. For crystallization and purification steps, solvents like methanol, ethanol, isopropanol, and water, or mixtures thereof, are being considered. scribd.com

A significant advancement in this area is the use of mechanochemistry, where reactions are conducted by grinding solid reactants together, often in the absence of a solvent. This solvent-free approach has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, demonstrating its potential for creating heterocyclic compounds in a safe, energy-efficient, and atom-economical manner. researchgate.net Exploring mechanochemical routes for the synthesis of this compound could drastically reduce solvent waste.

Another promising strategy is the use of ionic liquids (ILs) as recyclable reaction media. ILs are non-volatile and have high thermal stability, which minimizes their release into the environment. scribd.com

Table 2: Evaluation of Solvents in Heterocyclic Synthesis

| Solvent | Application Example | Green Chemistry Considerations |

| Toluene | Synthesis of 5-bromo-2-hydroxypyrimidine. chemicalbook.com | Volatile organic compound (VOC), potential for environmental pollution. |

| Acetonitrile | Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org | Toxic, volatile, requires careful handling and disposal. |

| Dimethylformamide (DMF) | Synthesis of 5-bromo-2-chloropyrimidine. chemicalbook.com | Reproductive toxicity, requires substitution with safer alternatives. |

| Water, Ethanol | Crystallization and purification. scribd.com | Benign, low environmental impact, preferred solvents. |

| Solvent-free (Mechanochemistry) | Synthesis of 2-phenylimidazo[1,2-α]pyridine. researchgate.net | Eliminates solvent waste, high energy efficiency. |

Catalyst Design for Sustainability and Recyclability

Catalysts are fundamental to green chemistry as they enable reactions to proceed with higher selectivity and under milder conditions, often reducing energy consumption and byproduct formation. The ideal green catalyst is also highly active, stable, and recyclable.

In the synthesis of pyridine derivatives, various catalysts have been utilized. For instance, the one-step synthesis of 5-bromo-2-chloropyrimidine employs an organic amine catalyst, such as triethylamine (B128534) or diisopropylethylamine, which allows the reaction to proceed at relatively low temperatures, enhancing safety and energy efficiency. google.com The use of phosphine (B1218219) ligand catalysts, like 1,3-bis(diphenylphosphino)propane (B126693) nickel (II) chloride (dppp), has been shown to be effective in cross-coupling reactions for the synthesis of substituted pyridines. rsc.org

A significant area of research is the development of recyclable catalysts. For example, in a synthesis of 5-bromo-2-chloropyrimidine, cetyltrimethylammonium chloride was used as a phase-transfer catalyst in an aqueous medium, which can simplify product separation and potentially allow for catalyst reuse. chemicalbook.com Gold catalysts, such as Au(PPh3)Cl/AgSbF6, have been used for the regioselective synthesis of 3-benzazepinones, demonstrating the potential of precious metal catalysts to enable highly specific transformations. nih.gov The challenge with such catalysts often lies in their cost and the need for efficient recovery and recycling processes to make them economically and environmentally viable in the long term.

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is a key principle of green chemistry, directly impacting the environmental footprint and economic viability of a chemical process. Synthetic protocols are increasingly being designed to operate at ambient temperature and pressure to minimize energy inputs.

The use of highly efficient catalysts, as mentioned earlier, can significantly lower the activation energy of a reaction, thereby reducing the need for high temperatures. The organic amine-catalyzed synthesis of 5-bromo-2-chloropyrimidine is a case in point, proceeding at a relatively low temperature. google.com

Microwave-assisted synthesis is another powerful technique for improving energy efficiency. Microwave heating can dramatically reduce reaction times compared to conventional heating methods, leading to significant energy savings. scribd.com While specific applications to this compound are not yet widely reported, its success in the synthesis of other heterocyclic compounds suggests it is a promising avenue for investigation.

Furthermore, process optimization, such as combining multiple reaction steps into a single pot, not only improves atom economy but also reduces the energy required for separating and purifying intermediate compounds. google.com The development of a one-pot synthesis for this compound would therefore be a major step towards a more energy-efficient process.

Q & A

Basic: What synthetic routes are effective for preparing 5-Bromo-2-chloro-3-phenoxypyridine?

Methodological Answer:

The synthesis typically involves sequential halogenation and phenoxylation steps. A common approach begins with a pyridine precursor, such as 3-hydroxypyridine. Bromination is performed using bromine in acetic acid under controlled temperature (40–60°C) to introduce the bromine atom at the 5-position . Subsequent chlorination employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to substitute the hydroxyl group at the 2-position . Finally, the phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) using phenol in the presence of a base (e.g., K₂CO₃) at elevated temperatures (~120°C) . Key intermediates should be characterized by HPLC and NMR to confirm regioselectivity.

Advanced: How can chemoselectivity be controlled during functionalization of this compound?

Methodological Answer:

Chemoselectivity depends on reaction conditions and catalyst choice. For example:

- Pd-Catalyzed Amination : Using Pd₂(dba)₃ with Xantphos as a ligand selectively substitutes the bromine atom at the 5-position, leaving the 2-chloro and 3-phenoxy groups intact .

- Neat Conditions (No Catalyst) : Thermal activation favors substitution at the 2-chloro position due to steric and electronic effects of the phenoxy group .

- SNAr Reactivity : The 3-phenoxy group can act as a directing group, but its electron-withdrawing nature may deactivate the ring. Fluoride-mediated SNAr reactions can target specific positions, though competing pathways require optimization of solvent polarity (e.g., DMF vs. THF) and temperature .